3-methyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazolopyrimidines can be synthesized via various methods. One common method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring. The exact structure can be confirmed through techniques like X-ray diffraction .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, they can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific triazolopyrimidine compound would depend on its exact structure. Typically, these properties can be determined through techniques like NMR spectroscopy .Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, making these compounds versatile in their potential applications .
Mode of Action
Docking studies of related compounds suggest that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids could be responsible for their activity . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways . These activities can include antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor effects .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as triazoles, have been studied extensively . These studies suggest that triazoles and related compounds are readily capable of binding in the biological system, which could potentially impact their bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-methyl-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-4-13-5-9-7-6(8(13)14)10-11-12(7)2/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQAXKWIGTMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC=C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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